1-(Pyridin-4-yl)azetidin-3-amine
CAS No.:
VCID: VC18279469
Molecular Formula: C8H11N3
Molecular Weight: 149.19 g/mol
* For research use only. Not for human or veterinary use.

Description |
1-(Pyridin-4-yl)azetidin-3-amine is a chemical compound that serves as a precursor in organic synthesis, particularly in the development of pharmaceuticals and complex organic molecules. It is a derivative of azetidine, featuring a pyridine ring attached to the azetidine moiety. This compound is often utilized in its dihydrochloride form, which enhances its solubility and stability for various applications. Physical and Chemical Characteristics
Synthesis MethodsThe synthesis of 1-(Pyridin-4-yl)azetidin-3-amine typically involves the preparation of the azetidine ring followed by the introduction of the pyridine moiety. This process may include cyclization and coupling reactions under controlled conditions to achieve high purity and yield. The final product is often converted into its dihydrochloride form to enhance stability and solubility. Applications1-(Pyridin-4-yl)azetidin-3-amine is primarily used as an intermediate in organic synthesis. Its structural features make it suitable for the development of new pharmaceuticals and complex organic molecules. Additionally, it may serve as a reference material or reagent in laboratory settings for various chemical analyses. Hazards Identification1-(Pyridin-4-yl)azetidin-3-amine dihydrochloride is classified as an irritant. It poses risks such as skin irritation, serious eye irritation, and respiratory tract irritation. Precautions should be taken when handling this compound, including wearing protective clothing and ensuring proper ventilation. GHS Classification
|
||||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
Product Name | 1-(Pyridin-4-yl)azetidin-3-amine | ||||||||||||||||||||
Molecular Formula | C8H11N3 | ||||||||||||||||||||
Molecular Weight | 149.19 g/mol | ||||||||||||||||||||
IUPAC Name | 1-pyridin-4-ylazetidin-3-amine | ||||||||||||||||||||
Standard InChI | InChI=1S/C8H11N3/c9-7-5-11(6-7)8-1-3-10-4-2-8/h1-4,7H,5-6,9H2 | ||||||||||||||||||||
Standard InChIKey | GQRAQGJDVBARGL-UHFFFAOYSA-N | ||||||||||||||||||||
Canonical SMILES | C1C(CN1C2=CC=NC=C2)N | ||||||||||||||||||||
PubChem Compound | 58970199 | ||||||||||||||||||||
Last Modified | Aug 10 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume